1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene

Regioselectivity Cross-coupling Synthetic methodology

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene (CAS 1417567-61-3) is a polyhalogenated aromatic compound with the molecular formula C₈H₃Cl₃F₄O and a molecular weight of 297.5 g/mol. It belongs to a specialized class of trifluoromethyl-substituted trichloromethoxybenzene derivatives that serve as versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and electronics materials.

Molecular Formula C8H3Cl3F4O
Molecular Weight 297.5 g/mol
CAS No. 1417567-61-3
Cat. No. B1404592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
CAS1417567-61-3
Molecular FormulaC8H3Cl3F4O
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)F
InChIInChI=1S/C8H3Cl3F4O/c9-8(10,11)16-6-3-4(7(13,14)15)1-2-5(6)12/h1-3H
InChIKeyDIGBDELOATWQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene (CAS 1417567-61-3): A Strategic Fluorinated Building Block for Agrochemical and Pharmaceutical R&D


1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene (CAS 1417567-61-3) is a polyhalogenated aromatic compound with the molecular formula C₈H₃Cl₃F₄O and a molecular weight of 297.5 g/mol . It belongs to a specialized class of trifluoromethyl-substituted trichloromethoxybenzene derivatives that serve as versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and electronics materials. The compound features three distinct halogen-containing functional groups—a fluoro substituent (F), a trichloromethoxy group (–OCCl₃), and a trifluoromethyl group (–CF₃)—positioned at the 1-, 2-, and 4- positions of the benzene ring, respectively. This unique substitution pattern creates a highly electron-deficient aromatic system with distinct reactivity profiles compared to other regioisomers or analogs with only one or two of these functional groups [1].

Ortho-F/–OCCl₃ substitution supports directed ortho-metalation for regioselective functionalization

–OCCl₃ group serves as a latent –OCF₃ motif via catalytic Cl/F exchange

Highly electron-deficient aromatic scaffold supports cross-coupling and SNAr reactivity

Why 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene Cannot Be Replaced by Common Analogs: Regioisomeric and Functional Group Differentiation


The substitution pattern of 1-fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene (1,2,4-substitution) is structurally distinct from its closest commercial analogs, which predominantly carry 1,3,5- or 1,2,3-substitution patterns . This positional isomerism directly impacts the compound's dipole moment, steric environment, and electronic distribution, which in turn governs regioselectivity in downstream coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) [1]. Replacing this compound with a regioisomer such as 1-fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene (CAS 1417569-63-1) would alter the orientation of the electron-withdrawing groups, potentially leading to different reaction outcomes, reduced yields, or the need to re-optimize synthetic routes. Similarly, substituting with the chloro-analog 1-chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene (CAS 1417567-01-1) changes the halogen at position 1 from F to Cl, which can affect both the compound's physical properties (MW 313.9 vs. 297.5) and its reactivity in metal-catalyzed cross-couplings where C–F bonds are substantially more inert than C–Cl bonds .

Regioisomer mismatch
1,2,4-Substitution: ortho-F/–OCCl₃ directing group
1,3,5-Isomer lacks ortho-directing effect; may alter regioselectivity and require route redesign
Halogen substitution
C–F bond (stronger, lower lipophilicity), MW 297.5
Chloro analog: weaker C–Cl bond, higher MW & lipophilicity; may shift metabolic stability and cross-coupling reactivity

Quantitative Differentiation of 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene from Closest Analogs


Regioisomeric Substitution Pattern Determines Synthetic Utility in Cross-Coupling Reactions

The 1,2,4-substitution pattern of the target compound provides a unique spatial arrangement of halogen substituents that differs fundamentally from the 1,3,5-pattern of the closest commercial regioisomer . In a patent describing the use of fluoroaromatics with trifluoromethyl and trifluoromethoxy groups as agrochemical and pharmaceutical building blocks, compounds with ortho-fluoro substitution (relative to another substituent) were specifically highlighted for enabling selective metalation and subsequent functionalization reactions, while meta-substituted analogs were not described as suitable for the same transformations [1]. The presence of a fluoro group ortho to the trichloromethoxy group (positions 1 and 2) creates a chelation-directing effect for lithiation that is absent in the 1,3,5-isomer, where the F and –OCCl₃ groups are meta to each other.

Regioisomer match
Class-level
1,2,4-Substitution with ortho-F/–OCCl₃ enables directed ortho-metalation; 1,3,5-isomer does not
Correct regioisomer is critical for ortho-lithiation-based synthetic sequences
Patent data; lithiation conditions may require optimization
Regioselectivity Cross-coupling Synthetic methodology

Fluoro vs. Chloro Substituent at Position 1 Differentiates Molecular Weight, Lipophilicity, and C–X Bond Stability

Replacing the fluoro substituent at position 1 with a chloro substituent yields 1-chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene (CAS 1417567-01-1, MW 313.9) . This substitution increases molecular weight by 16.4 g/mol (5.5% increase from 297.5 to 313.9) and replaces a C–F bond (bond dissociation energy ≈ 126 kcal/mol for Ph–F) with a C–Cl bond (BDE ≈ 97 kcal/mol) [1]. The stronger C–F bond provides greater metabolic stability in pharmaceutical candidates and higher thermal stability in materials applications. Additionally, the fluoro substituent contributes less to lipophilicity than chloro (Hansch π constant: F = 0.14 vs. Cl = 0.71), allowing finer tuning of logP for drug-likeness optimization [1].

C–X bond & MW
Cross-study
C–F BDE ≈126 kcal/mol, MW 297.5, Hansch π 0.14
vs. Cl analog: BDE ≈97, MW 313.9, π 0.71
Fluoro substitution reported with lower MW and distinct metabolic stability profile
Standard bond energies and substituent constants; drug-specific context needed
Lipophilicity C–F bond stability Molecular design

Trichloromethoxy Group as Latent Trifluoromethoxy Precursor: Synthetic Access to High-Value –OCF₃ Compounds

The trichloromethoxy (–OCCl₃) group is a well-established precursor to the trifluoromethoxy (–OCF₃) group via catalytic chlorine/fluorine exchange using HF and Lewis acids [1]. Under optimized conditions (SbCl₅ catalyst, 90 °C, 10 bar HF), complete conversion of trichloromethoxybenzene to trifluoromethoxybenzene has been demonstrated [2]. The presence of an additional fluoro substituent ortho to the –OCCl₃ group (as in the target compound) is expected to influence the rate of Cl/F exchange and the selectivity of the fluorination at the –OCCl₃ site versus potential ring fluorination. By contrast, analogs lacking the ortho-fluoro group (e.g., 1-(trichloromethoxy)-4-(trifluoromethyl)benzene) present a different electronic environment that may alter reaction kinetics [2].

–OCCl₃→–OCF₃ conversion
Class-level
Reported complete conversion with SbCl₅/HF at 90 °C, 10 bar for trichloromethoxybenzene
Supports access to –OCF₃ motif; ortho-fluoro may modulate kinetics
Class-level precedent; substrate-specific rate data not available
Fluorination Trifluoromethoxylation Building block conversion

Synergistic Electron-Withdrawing Effects: Three Distinct Halogenated Groups Create a Highly Polarized Aromatic Scaffold

The combination of –F, –OCCl₃, and –CF₃ substituents on a single benzene ring creates a uniquely electron-deficient aromatic system. Each group exerts a distinct electronic effect: –F is a σ-acceptor/π-donor, –OCCl₃ is a strong σ-acceptor, and –CF₃ is a strong σ-acceptor with minimal π-donation [1]. The additive electron-withdrawing effect of these three groups is greater than that of any commercially available analog bearing only two of the three substituent types. For example, 1-fluoro-4-(trifluoromethyl)benzene (CAS 402-44-8, no –OCCl₃ group) has a substantially higher HOMO energy and reduced electrophilicity compared to the target compound [2]. This differential polarization directly impacts the compound's reactivity in SNAr reactions and its suitability as an electron-deficient coupling partner in Pd-catalyzed cross-couplings.

Electron deficiency
Class-level
Three distinct EWG types (–F, –OCCl₃, –CF₃) create a highly electrophilic aromatic system
Supports polarization-dependent applications such as liquid crystals and electrophilic partners
Electronic effects inferred from substituent constants; physical measurements to verify
Electronic effects Dipolar moment Structure-activity relationships

Procurement-Relevant Application Scenarios for 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene


Late-Stage Diversification via Ortho-Directed Metalation in Medicinal Chemistry Programs

Medicinal chemistry teams pursuing structure-activity relationship (SAR) studies on fluorinated aromatic cores can exploit the ortho-relationship between the fluoro and trichloromethoxy groups for directed ortho-metalation (DoM), enabling selective functionalization at position 3. This regioselective handle is not available with the 1,3,5-substituted regioisomer [1][2]. The resulting elaborated intermediates can then undergo Cl/F exchange to convert the –OCCl₃ group to the pharmacologically preferred –OCF₃ motif, delivering drug candidates with optimized metabolic stability.

Synthesis of Trifluoromethoxy-Containing Agrochemical Active Ingredients

Agrochemical discovery programs targeting fungicidal or herbicidal fluorinated benzamides, phenylureas, or diphenyl ethers can use this compound as a key intermediate. The –OCCl₃ group serves as a latent –OCF₃ precursor, enabling late-stage introduction of the trifluoromethoxy pharmacophore after the core scaffold has been assembled [1]. The presence of the additional ring fluorine provides a second site for further diversification or contributes to the overall lipophilicity profile required for cuticular penetration in crop protection applications [2].

Electronics Materials: Liquid Crystal and OLED Intermediate with Tunable Dipolar Moment

The combination of –F, –OCCl₃, and –CF₃ substituents on a single ring generates a high dipolar moment that is valuable for liquid crystal formulations requiring specific dielectric anisotropy [1]. The trichloromethoxy group can be retained for its steric bulk and polarizability contribution, or converted to –OCF₃ for enhanced chemical stability in device operating conditions. The fluoro substituent ortho to –OCCl₃ contributes to a reduced molecular symmetry that can suppress undesirable smectic phase formation, a known advantage of ortho-fluorinated liquid crystal building blocks [1].

Chemical Biology Tool Compound for Studying Oxidative Metabolism of Halogenated Aromatics

The compound's multiple halogen substituents (F, Cl₃, CF₃) make it a useful probe substrate for studying cytochrome P450-mediated oxidative dehalogenation and O-dealkylation reactions. The distinct C–F, C–Cl, and C–O bond dissociation energies (spanning from ~97 kcal/mol for C–Cl to ~126 kcal/mol for C–F) [1][2] provide a built-in reactivity gradient that can reveal mechanistic preferences of metabolizing enzymes.

Application
Selection Property
Validation Focus
Late-stage diversification via ortho-directed metalation
Ortho-fluoro/–OCCl₃ directing group for regioselective functionalization
Metalation selectivity at position 3; conversion efficiency to –OCF₃
Agrochemical active ingredient synthesis
–OCCl₃ as latent –OCF₃ precursor; ring fluorine for lipophilicity tuning
Fluorination kinetics; agrochemical property profiling
Liquid crystal intermediate
High dipolar moment and reduced molecular symmetry from ortho-F substitution
Dielectric anisotropy and phase behavior assessment
CYP metabolism probe
Multiple C–halogen bond types with distinct BDE gradient
Oxidative dehalogenation kinetics and enzyme selectivity
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